molecular formula C8H14N2O6 B1333838 Ser-Glu CAS No. 6403-16-3

Ser-Glu

Cat. No.: B1333838
CAS No.: 6403-16-3
M. Wt: 234.21 g/mol
InChI Key: LAFKUZYWNCHOHT-WHFBIAKZSA-N
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Description

Ser-Glu is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Glu typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-3-hydroxypropanoic acid with a suitable pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ser-Glu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxo derivatives, while reduction results in amino alcohols .

Scientific Research Applications

Ser-Glu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ser-Glu involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ser-Glu is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Introduction

Ser-Glu, a dipeptide composed of serine (Ser) and glutamic acid (Glu), has garnered attention for its diverse biological activities. This article explores the biological significance of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

This compound is a non-cyclic dipeptide where serine contributes a hydroxyl group, enhancing its solubility in aqueous environments. Glutamic acid, being an acidic amino acid, imparts unique properties that influence the peptide's interactions with biological systems.

PropertyValue
Molecular FormulaC₄H₈N₂O₄
Molecular Weight132.11 g/mol
SolubilitySoluble in water
pKa2.10 (Glu), 9.21 (Ser)

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. A study demonstrated that this compound can enhance neuronal survival in the presence of oxidative stress, potentially through the modulation of glutamate receptors and reduction of excitotoxicity .

Modulation of Protein Interactions

Ser and Glu residues are known to influence protein solubility and stability. Studies have shown that these amino acids contribute favorably to protein interactions, which can affect enzymatic activity and signal transduction pathways . For instance, the presence of Ser and Glu in protein structures can enhance solubility and facilitate proper folding, thereby influencing biological activity.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of peptides containing Ser and Glu have revealed promising results. For example, certain analogues of this compound demonstrated significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study: this compound in Plant Pathology

A notable case study involved the application of this compound analogues in controlling plant pathogens affecting sunflower crops. The tetrapeptide Ser-Val-Gly-Glu was found to mimic the toxic effects of AS-I toxin on sunflower plants, highlighting the potential for using such peptides in agricultural biotechnology .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The ability of this compound to interact with specific receptors may modulate cellular signaling pathways.
  • Antioxidant Activity : Its structure allows it to act as a scavenger for reactive oxygen species (ROS), protecting cells from oxidative damage.
  • Enzyme Modulation : By influencing enzyme activity through competitive inhibition or allosteric modulation, this compound can affect metabolic pathways.
MechanismDescription
Receptor BindingInteraction with neurotransmitter receptors
Antioxidant ActivityScavenging ROS to prevent cellular damage
Enzyme ModulationModulating enzymatic activity in metabolic pathways

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in various biological contexts:

  • Neuroprotection : In vitro studies showed that treatment with this compound resulted in a significant decrease in neuronal apoptosis under oxidative stress conditions .
  • Antimicrobial Efficacy : Peptides derived from this compound exhibited MIC values ranging from 1.95 to 15.63 µg/mL against gram-positive bacteria .
  • Plant Pathogen Control : Field trials indicated that Ser-Val-Gly-Glu analogues effectively reduced disease incidence in sunflower crops by inhibiting pathogen growth .

Properties

CAS No.

6403-16-3

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1

InChI Key

LAFKUZYWNCHOHT-WHFBIAKZSA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N

physical_description

Solid

sequence

SE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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